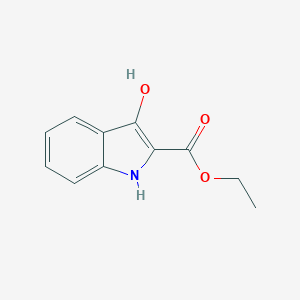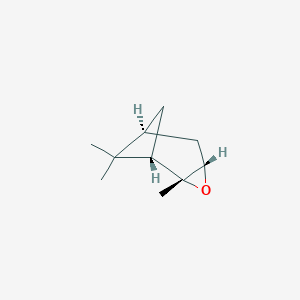![molecular formula C42H22N2O6 B087121 9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- CAS No. 116-76-7](/img/structure/B87121.png)
9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-, commonly known as AQ4N, is an organic compound that has been studied for its potential use in cancer treatment. This molecule has been found to have promising anti-tumor properties and has been the subject of extensive scientific research. In
作用机制
AQ4N is activated by a group of enzymes known as nitroreductases, which are overexpressed in hypoxic tumor cells. Under low oxygen conditions, nitroreductases convert AQ4N into a highly reactive species that can cause DNA damage and cell death. This mechanism of action is unique to AQ4N and has been shown to be effective in killing hypoxic tumor cells.
生化和生理效应
AQ4N has been found to have a number of biochemical and physiological effects. It has been shown to selectively target hypoxic tumor cells, resulting in the death of these cells. AQ4N has also been found to have anti-angiogenic effects, which can prevent the growth of new blood vessels that are necessary for tumor growth. Additionally, AQ4N has been found to have immunomodulatory effects, which can enhance the immune system's ability to fight cancer.
实验室实验的优点和局限性
AQ4N has a number of advantages and limitations for lab experiments. One advantage is that it selectively targets hypoxic tumor cells, which can make it more effective than traditional chemotherapy. AQ4N also has a well-established synthesis method, which can make it easier to produce in large quantities. However, AQ4N has some limitations, including its potential toxicity and the need for hypoxic conditions to activate it. These limitations can make it more difficult to work with in the lab.
未来方向
There are a number of future directions for AQ4N research. One direction is to further explore its potential use in cancer treatment. Clinical trials are currently underway to evaluate its safety and efficacy in humans. Another direction is to investigate its potential use in combination with other cancer therapies, such as radiation and immunotherapy. Additionally, researchers can explore the use of AQ4N in other diseases, such as cardiovascular disease and neurological disorders. Finally, there is a need for further research into the mechanism of action of AQ4N, which can help to optimize its use in cancer treatment.
合成方法
AQ4N can be synthesized through a multi-step process involving the reaction of 9,10-anthracenedione with 9,10-dihydro-9,10-dioxo-1-anthracenylamine. This reaction produces AQ4N in high yields and purity. The synthesis method has been well-established and is reproducible.
科学研究应用
AQ4N has been extensively studied for its potential use in cancer treatment. It has been found to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy. AQ4N is activated under low oxygen conditions, which are commonly found in the core of solid tumors. This activation results in the production of toxic metabolites that selectively kill hypoxic tumor cells. AQ4N has been shown to have potent anti-tumor effects in preclinical studies and is currently being evaluated in clinical trials.
属性
CAS 编号 |
116-76-7 |
|---|---|
产品名称 |
9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- |
分子式 |
C42H22N2O6 |
分子量 |
650.6 g/mol |
IUPAC 名称 |
1,4-bis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C42H22N2O6/c45-37-21-9-1-3-11-23(21)39(47)33-27(37)15-7-17-29(33)43-31-19-20-32(36-35(31)41(49)25-13-5-6-14-26(25)42(36)50)44-30-18-8-16-28-34(30)40(48)24-12-4-2-10-22(24)38(28)46/h1-20,43-44H |
InChI 键 |
APWOKAUQXMGVOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C5C(=C(C=C4)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C(=O)C9=CC=CC=C9C5=O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C5C(=C(C=C4)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C(=O)C9=CC=CC=C9C5=O |
其他 CAS 编号 |
116-76-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[1.1.0]butane](/img/structure/B87038.png)
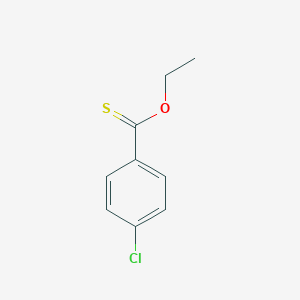
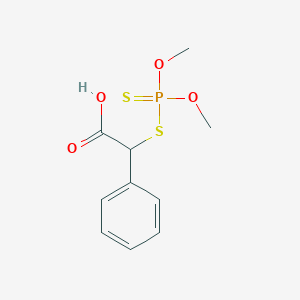
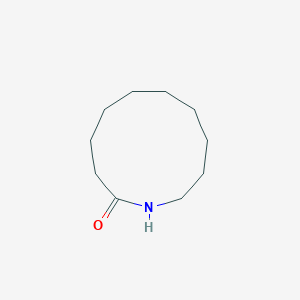
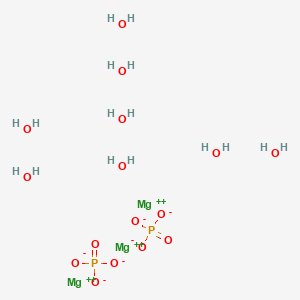
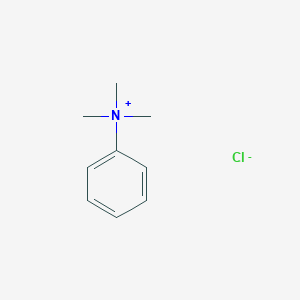
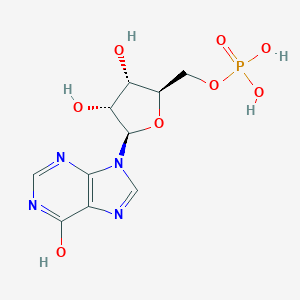
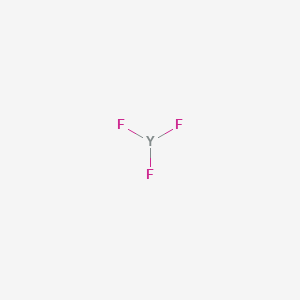
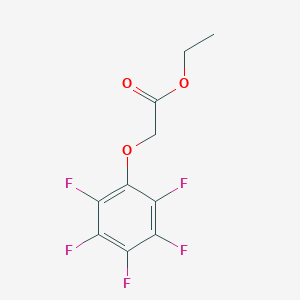
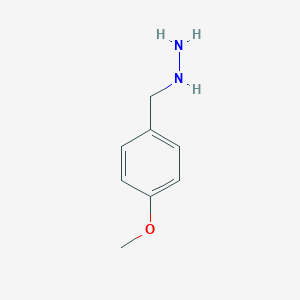
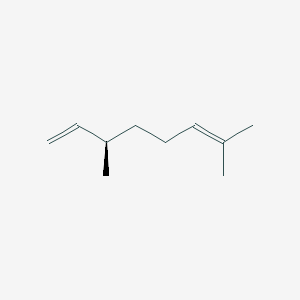
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
